molecular formula C10H12O5 B184147 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone CAS No. 6962-57-8

1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone

Cat. No. B184147
CAS RN: 6962-57-8
M. Wt: 212.2 g/mol
InChI Key: JQIYCACQAOMVTI-UHFFFAOYSA-N
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Description

“1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone”, also known as 3,4-dihydroxy-5-methoxybenzophenone, is an organic compound with the chemical formula C10H12O5 . It is a derivative of benzophenone, which is a widely used component in sunscreen and other personal care products .


Molecular Structure Analysis

The molecular structure of “1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 180.2005 .

Scientific Research Applications

  • Photochemical Reactivity Study : A photochemical study of an O-methylated α-carbonyl β-1 lignin model dimer, closely related to the queried compound, was examined for its photochemical reactivity. It was found that the compound is photochemically transformed into several identified compounds in both liquid and solid states, which might suggest its use in studies related to lignin and its model systems (Castellan et al., 1990).

  • Synthetic Application : A compound closely resembling the structure of the queried chemical was synthesized, demonstrating the utility of the base structure in organic synthesis and its potential use as an effective chemical protective group (Li Hong-xia, 2007).

  • Identification of Pyrolysis Products in Psychoactive Substances : A study investigated the pyrolysis products of bk-2C-B, a new psychoactive substance closely related to the structure of the queried compound. Understanding the pyrolytic degradation and formation of substances can be critical for assessing the safety and effects of such compounds when exposed to heat (Kelly B Texter et al., 2018).

  • Antifungal Activity : A study isolated constituents from the ethyl acetate extract of Cynanchum otophyllum, including a compound structurally similar to the queried chemical. Among these, a new compound demonstrated antifungal activity, indicating the potential medicinal applications of related structures (Yi-bin Zhao et al., 2007).

properties

IUPAC Name

1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-5(11)8-6(12)4-7(14-2)9(13)10(8)15-3/h4,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIYCACQAOMVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70989717
Record name 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone

CAS RN

6962-57-8
Record name NSC37417
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GJ Wei, JF Sheen, WC Lu, LS Hwang… - Journal of agricultural …, 2013 - ACS Publications
Sinensetin (SIN), one of the major polymethoxyflavones (PMFs) contained mainly in the citrus peels, has been reported to possess various bioactivities, including antifungal, …
Number of citations: 22 pubs.acs.org
Q Wang, X Liao, C Xiang… - Journal of Chemical …, 2017 - journals.sagepub.com
A practical and economical five-step synthesis of the flavone scutellarein has been achieved in 60% overall yield using the available and cheap 2,6-dimethoxy-1,4-benzoquinone as …
Number of citations: 4 journals.sagepub.com

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